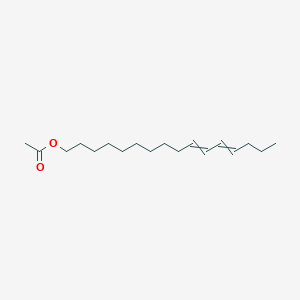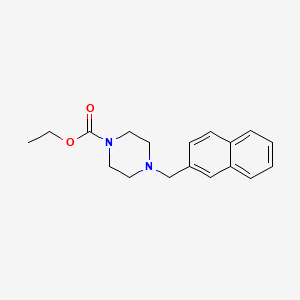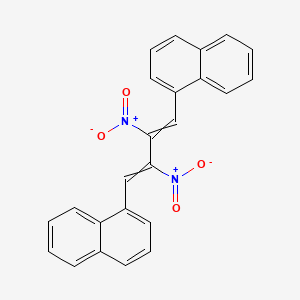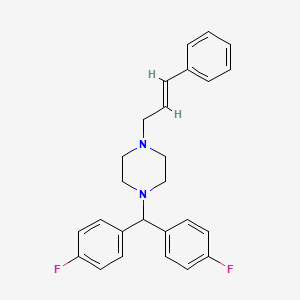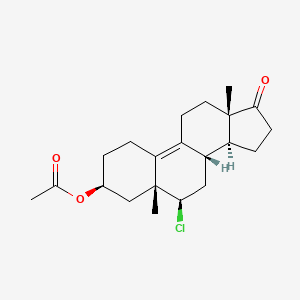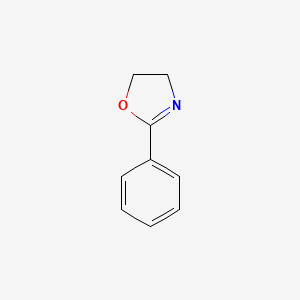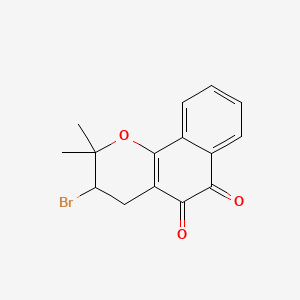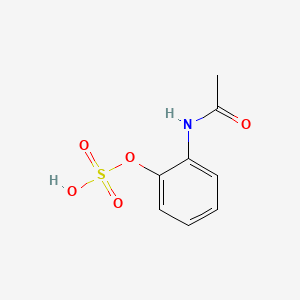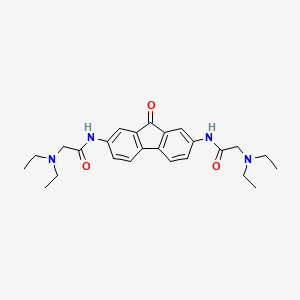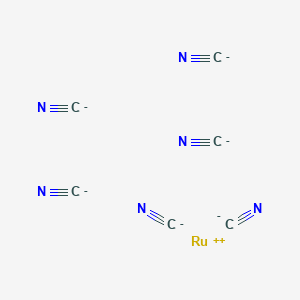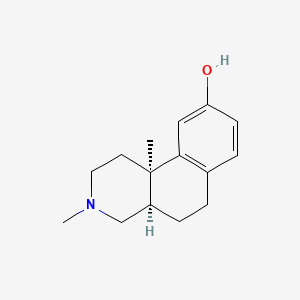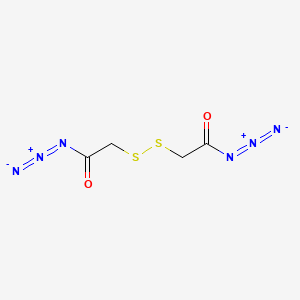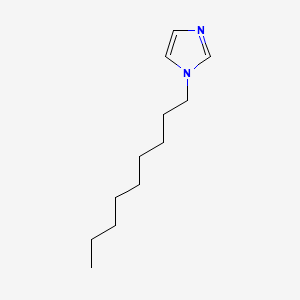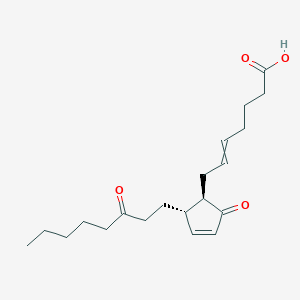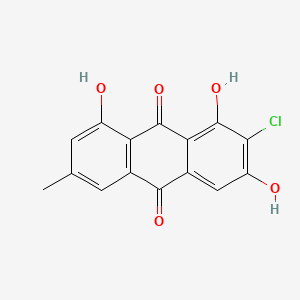
7-Chloroemodin
Descripción general
Descripción
7-Chloroemodin is a chemical compound with the molecular formula C15H9ClO5 . It is also known as 9,10-Anthracenedione, 2-chloro-1,3,8-trihydroxy-6-methyl- .
Synthesis Analysis
The synthesis of 7-Chloroemodin involves electrophilic aromatic substitution reactions on an emodin core, which includes halogenation, nitration, and sulfonation . This process results in a library of emodin derivatives . A new synthesis of 7-Chloroemodin has also been described .Molecular Structure Analysis
The molecular structure of 7-Chloroemodin is defined by its molecular formula, C15H9ClO5 . The compound has a defined stereochemistry and its structure can be represented using SMILES notation .Aplicaciones Científicas De Investigación
Lichen Chemistry Research
7-Chloroemodin has been identified in the chemical analysis of lichen species in the genus Letrouitia. The study of lichen secondary metabolites revealed the presence of 7-chloroemodin along with other anthraquinones, contributing to the identification of new lichen substances and chemotypes. This research enhances the understanding of lichen chemistry and supports species identification based on secondary metabolites (Johansson et al., 2005).
Photodynamic Therapy
In the context of photodynamic therapy (PDT), a study on trans-bisthioglycosylated tetrakis(fluorophenyl)chlorin, which could potentially include derivatives of 7-chloroemodin, demonstrated its effectiveness in treating various cancer cell lines. The research highlighted the compound's efficiency in generating reactive oxygen species and its high tumor-to-skin concentration ratio in animal models, suggesting its potential in PDT cancer treatment (Hirohara et al., 2015).
Inhibitory Effect on Tyrosinase
A study investigating phlorotannins isolated from Ecklonia cava showed that compounds including 7-phloroeckol, a derivative of 7-chloroemodin, exhibit potent inhibitory effects on tyrosinase activity. This suggests its potential application in cosmetic formulations aimed at controlling melanin formation and skin pigmentation (Yoon et al., 2009).
Enhancing Antitumor Effects
Research into chloroquine, a compound structurally related to 7-chloroemodin, has demonstrated its ability to sensitize cancer cells to chemotherapy and radiation, independent of autophagy inhibition. This insight into the pharmacodynamics of chloroquine analogs like 7-chloroemodin can be pivotal in developing new cancer treatments (Maycotte et al., 2012).
Propiedades
IUPAC Name |
2-chloro-1,3,8-trihydroxy-6-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO5/c1-5-2-6-10(8(17)3-5)14(20)11-7(13(6)19)4-9(18)12(16)15(11)21/h2-4,17-18,21H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSZOSVPTLSHOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60331928 | |
| Record name | 7-Chloroemodin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60331928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloroemodin | |
CAS RN |
18521-72-7 | |
| Record name | 2-Chloro-1,3,8-trihydroxy-6-methyl-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18521-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloroemodin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018521727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Chloroemodin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60331928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-CHLOROEMODIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85C8LBB1GL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



